4-Methylbicyclo[2.2.2]octane-1-methanol: A 3D-Rich Bioisostere for Advanced Drug Design
4-Methylbicyclo[2.2.2]octane-1-methanol: A 3D-Rich Bioisostere for Advanced Drug Design
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An In-Depth Technical Guide on Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the over-reliance on flat, two-dimensional aromatic rings has led to a bottleneck in clinical success, primarily due to poor aqueous solubility, high off-target promiscuity, and metabolic liabilities. The strategic paradigm of "Escaping from Flatland" emphasizes the incorporation of three-dimensional, fully saturated scaffolds to improve the physicochemical properties of drug candidates.
4-Methylbicyclo[2.2.2]octane-1-methanol (CAS: 28305-83-1) is a highly specialized aliphatic building block designed for this exact purpose. Featuring a rigid, cage-like bicyclo[2.2.2]octane (BCO) core, this molecule serves as a premier 3D bioisostere for para-substituted phenyl rings and tert-butyl groups. By utilizing this compound as a synthetic intermediate, drug development professionals can seamlessly integrate the BCO scaffold into active pharmaceutical ingredients (APIs), fundamentally altering their pharmacokinetic profiles while maintaining desired spatial geometries.
Physicochemical Properties & Structural Analysis
The structural geometry of the BCO core is what makes 4-methylbicyclo[2.2.2]octane-1-methanol so valuable. The distance between the bridgehead carbons (C1 and C4) is approximately 2.60 Å. This closely mimics the 2.79–2.82 Å vector distance between para-substituents on a standard phenyl ring, allowing it to fit into the same hydrophobic binding pockets without disrupting the overall receptor binding pose [1].
Below is a summary of the compound's quantitative physicochemical data:
| Property | Value |
| Chemical Name | (4-methylbicyclo[2.2.2]octan-1-yl)methanol |
| CAS Number | 28305-83-1 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| Monoisotopic Mass | 154.13577 Da[2] |
| Fraction of sp3 Carbons (Fsp3) | 1.00 (10/10 carbons)[1] |
| Bridgehead Distance (C1-C4) | ~2.60 Å[1] |
| SMILES | CC12CCC(CC1)(CC2)CO[2] |
Mechanistic Insights: The Bioisosteric Advantage
The transition from a 2D aromatic system to a 3D bicyclic system is not merely a structural novelty; it is driven by strict physicochemical causality.
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Aqueous Solubility Enhancement : Aromatic rings readily engage in
stacking, forming highly stable, rigid crystal lattices that resist dissolution in aqueous media. The BCO core entirely lacks -electrons, disrupting this planarity. This lowers the crystal lattice energy and dramatically improves thermodynamic solubility [1]. -
Metabolic Stability : Phenyl rings are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, often yielding reactive and toxic epoxide or phenol intermediates. The fully saturated, sterically shielded
C-H bonds of the BCO core are significantly more resistant to such oxidative degradation, thereby increasing the biological half-life of the drug [3]. -
Reduced Off-Target Toxicity : High lipophilicity and molecular planarity are the two primary drivers of off-target hERG potassium channel inhibition (a leading cause of drug-induced cardiotoxicity). The 3D bulk of the BCO core sterically clashes with the planar binding site of the hERG channel, mitigating this risk [1].
Caption: Logical relationship of 3D bioisosteric replacement improving pharmacokinetic profiles.
Synthetic Methodologies & Protocols
Due to the unique cage structure of the BCO system, the bridgehead carbons are strictly prohibited from forming double bonds (Bredt's Rule) and completely block backside attack, rendering
The most efficient route to synthesize 4-methylbicyclo[2.2.2]octane-1-methanol is the exhaustive reduction of the commercially available precursor, 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS: 702-67-0) [5].
Step-by-Step Protocol: Bridgehead Carboxylic Acid Reduction
-
Rationale : The extreme steric hindrance of the bicyclic cage requires a highly reactive hydride source. Mild reducing agents (like
) will fail to reduce the carboxylic acid. Lithium Aluminum Hydride ( ) is mandated for this transformation.
-
Preparation & Inert Atmosphere : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-pure Argon.
-
Substrate Solvation : Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Hydride Addition : Slowly add
(2.0 equiv, 20 mmol) in small portions over 15 minutes. Causality: The carboxylic acid proton will immediately react with the hydride to release gas. Slow addition prevents a violent exotherm and dangerous pressure buildup. -
Reflux : Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 4 hours. The elevated temperature is required to force the reduction of the sterically hindered bridgehead carboxylate intermediate.
-
Fieser Workup (Critical Step) : Cool the reaction to 0 °C. Quench the excess
using the strict Fieser method:-
Add
mL of distilled dropwise (where = grams of used). -
Add
mL of 15% aqueous . -
Add
mL of distilled . -
Causality: Standard aqueous quenching generates a thick, gelatinous aluminum hydroxide emulsion that traps lipophilic products. The Fieser workup forces the aluminum salts to precipitate as a granular, crystalline white solid, ensuring maximum product recovery.
-
-
Isolation : Vigorously stir the mixture for 15 minutes until the salts turn stark white. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate. Concentrate the filtrate in vacuo to yield the crude 4-methylbicyclo[2.2.2]octane-1-methanol.
Caption: Step-by-step synthetic workflow and self-validation of the target compound.
Self-Validating Analytical Protocols
To ensure scientific integrity, the synthesized batch must be subjected to a self-validating analytical matrix. The rigid symmetry of the BCO core makes NMR interpretation highly diagnostic.
-
H-NMR (400 MHz,
) : The success of the reduction is immediately confirmed by the disappearance of the broad carboxylic acid proton ( 11.0 ppm) and the emergence of a sharp singlet integrating to 2 protons at 3.4–3.6 ppm . This corresponds to the newly formed exocyclic methylene group ( ). The bridgehead methyl group will appear as an isolated singlet at 0.8 ppm , while the highly symmetrical cage protons will appear as complex multiplets between 1.2 and 1.8 ppm. -
C-NMR (100 MHz,
) : The starting material's carbonyl carbon ( 180 ppm) must be completely absent. A new aliphatic oxygen-bearing carbon signal will appear at 68–72 ppm , confirming the primary alcohol. -
LC-MS (ESI+) : Because the molecule lacks basic amine sites, standard protonation is inefficient. However, the compound readily forms sodium adducts. Look for the
peak at 177.1 or the water-loss fragment at 137.1 [2].
References
-
PubChemLite : "(4-methylbicyclo[2.2.2]octan-1-yl)methanol Compound Summary." National Center for Biotechnology Information. URL:[Link]
-
Mykhailiuk, P. K., et al. : "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 6135 (2023). URL:[Link]
-
Kulbitski, K., et al. : "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 121, 8, 4531–4560 (2021). URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. PubChemLite - (4-methylbicyclo[2.2.2]octan-1-yl)methanol (C10H18O) [pubchemlite.lcsb.uni.lu]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-methylbicyclo[2.2.2]octane-1-carboxylic acid | 702-67-0 [sigmaaldrich.com]
